molecular formula C18H27N5O2 B2949770 7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923505-16-2

7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2949770
CAS No.: 923505-16-2
M. Wt: 345.447
InChI Key: KBJKVUHLVJVICN-UHFFFAOYSA-N
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Description

7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethyl group, and a pentyl chain attached to an imidazo[2,1-f]purine core. Imidazopurines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative at the N7 position using a tert-butyl halide in the presence of a catalyst such as SnCl4 . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the pentyl chain may influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

7-tert-butyl-2,4-dimethyl-6-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-7-8-9-10-22-12(18(2,3)4)11-23-13-14(19-16(22)23)20(5)17(25)21(6)15(13)24/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJKVUHLVJVICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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